[2-(4-chlorophenyl)cyclohexen-1-yl]methanol
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Overview
Description
[2-(4-chlorophenyl)cyclohexen-1-yl]methanol: is an organic compound characterized by a cyclohexene ring substituted with a 4-chlorophenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-chlorophenyl)cyclohexen-1-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-chlorobenzaldehyde.
Reaction: A Grignard reaction is employed, where 4-chlorophenylmagnesium bromide is reacted with cyclohexanone to form the intermediate.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reaction: Utilizing automated reactors to handle large volumes of reagents.
Purification: Techniques such as distillation or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(4-chlorophenyl)cyclohexen-1-yl]methanol undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form the corresponding ketone.
Reduction: Can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of (2-(4-Chlorophenyl)cyclohex-1-enyl)ketone.
Reduction: Formation of (2-(4-Chlorophenyl)cyclohex-1-enyl)alcohol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
[2-(4-chlorophenyl)cyclohexen-1-yl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(4-chlorophenyl)cyclohexen-1-yl]methanol involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways that regulate various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- (2-(4-Bromophenyl)cyclohex-1-enyl)methanol
- (2-(4-Fluorophenyl)cyclohex-1-enyl)methanol
- (2-(4-Methylphenyl)cyclohex-1-enyl)methanol
Uniqueness
[2-(4-chlorophenyl)cyclohexen-1-yl]methanol is unique due to the presence of the chlorine atom, which imparts specific chemical properties such as increased reactivity in substitution reactions and potential biological activity.
Properties
Molecular Formula |
C13H15ClO |
---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)cyclohexen-1-yl]methanol |
InChI |
InChI=1S/C13H15ClO/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h5-8,15H,1-4,9H2 |
InChI Key |
VASURXMSWITTFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)CO)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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